![molecular formula C8H6FNO B1364620 6-Fluorooxindole CAS No. 56341-39-0](/img/structure/B1364620.png)
6-Fluorooxindole
Overview
Description
6-Fluorooxindole is a chemical compound with the molecular formula C8H6FNO . It is also known by other names such as 6-Fluoroindolin-2-one .
Synthesis Analysis
Diethyl 2-fluoromalonate ester is utilized as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives . The synthesis involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates followed by decarboxylation, esterification, and reductive cyclization processes .
Molecular Structure Analysis
The molecular structure of 6-Fluorooxindole consists of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The average mass is 151.138 Da and the monoisotopic mass is 151.043335 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluorooxindole include a density of 1.3±0.1 g/cm3, boiling point of 287.5±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.7±3.0 kJ/mol, and flash point of 127.7±27.3 °C . It has an index of refraction of 1.560, molar refractivity of 37.3±0.3 cm3, and molar volume of 115.3±3.0 cm3 .
Scientific Research Applications
Drug Design and Discovery
6-Fluorooxindole: derivatives are significant in drug design due to their three-dimensional nature and ability to project functionalities in all three dimensions. This characteristic makes them suitable for binding to 3D protein structures, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .
Antimicrobial and Antitumor Agents
Spirooxindole and spiroindole scaffolds, which can be derived from 6-Fluorooxindole , show a broad spectrum of biological properties. They have been studied for their antimicrobial and antitumor activities, making them valuable in the search for new therapeutic agents .
Neuropharmacological Research
The spirooxindole structure, related to 6-Fluorooxindole , is known to form the core building blocks of highly functionalized organic structures that have neuropharmacological applications. This includes potential treatments for diseases affecting the central nervous system .
Safety and Hazards
6-Fluorooxindole may cause skin irritation and serious eye irritation . It is also suspected of damaging fertility . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical help . During storage, it is advised to avoid contact with oxidants and combustibles, and keep in a dry and well-ventilated environment .
properties
IUPAC Name |
6-fluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQNTFAOZIVXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395650 | |
Record name | 6-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorooxindole | |
CAS RN |
56341-39-0 | |
Record name | 6-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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